molecular formula C18H14ClF3N4O2 B3557649 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA

Cat. No.: B3557649
M. Wt: 410.8 g/mol
InChI Key: YEBSASAWVNBCDW-UHFFFAOYSA-N
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Description

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

1-[2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2/c1-11-9-16(24-17(27)23-13-4-2-3-12(20)10-13)26(25-11)14-5-7-15(8-6-14)28-18(19,21)22/h2-10H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBSASAWVNBCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorodifluoromethoxy and fluorophenyl groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Hexane and Heptane: Compounds with similar physical properties but different chemical structures.

    Cocaine and Procaine: Compounds with similar biological activities but different chemical structures.

Uniqueness

3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its distinct chemical structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA
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3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA

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